molecular formula C10H13NO3 B8781247 5-Isopropoxy-6-methylpicolinic acid

5-Isopropoxy-6-methylpicolinic acid

Cat. No.: B8781247
M. Wt: 195.21 g/mol
InChI Key: IEZPOXHTADIBGJ-UHFFFAOYSA-N
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Description

5-Isopropoxy-6-methylpicolinic acid is a substituted picolinic acid derivative featuring an isopropoxy group at the 5-position and a methyl group at the 6-position of the pyridine ring. Picolinic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and metal chelation due to their ability to interact with biological targets and coordinate metal ions.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-methyl-5-propan-2-yloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-5-4-8(10(12)13)11-7(9)3/h4-6H,1-3H3,(H,12,13)

InChI Key

IEZPOXHTADIBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of 5-Isopropoxy-6-methylpicolinic Acid and Similar Compounds

Compound Name CAS Number Substituent (Position 5) Substituent (Position 6) Similarity Score*
5-Isopropoxy-6-methylpicolinic acid - Isopropoxy Methyl Reference
5-Bromo-6-methoxypicolinic acid 1214334-70-9 Bromo Methoxy 0.93
6-Hydroxy-3-methylpicolinic acid 115185-81-4 - Hydroxy 0.77
Methyl 5,6-dihydroxypicolinate 1260883-63-3 Hydroxy Hydroxy 0.71
5-(Hydroxymethyl)picolinic acid 39977-41-8 Hydroxymethyl - 0.69

*Similarity scores calculated based on structural alignment algorithms .

5-Bromo-6-methoxypicolinic Acid (Similarity Score: 0.93)

  • Structural Differences: The 5-position substituent is bromo (electron-withdrawing) instead of isopropoxy (bulky, electron-donating), while the 6-position has methoxy (polar) instead of methyl (non-polar).
  • Implications: Reactivity: Bromo groups may enhance electrophilic substitution reactivity compared to isopropoxy. Steric Effects: Isopropoxy’s bulkiness in the target compound could reduce binding affinity in biological systems compared to the smaller methoxy group .

6-Hydroxy-3-methylpicolinic Acid (Similarity Score: 0.77)

  • Structural Differences: A hydroxy group at position 6 (hydrogen-bond donor) and methyl at position 3, unlike the target’s substituents at positions 5 and 6.
  • Implications: Acidity: The hydroxy group increases acidity, enhancing metal-chelation capacity.

Methyl 5,6-dihydroxypicolinate (Similarity Score: 0.71)

  • Structural Differences : Dual hydroxy groups at positions 5 and 6, with a methyl ester replacing the carboxylic acid.
  • Implications :
    • Stability : The ester group may hydrolyze under acidic/basic conditions, unlike the stable carboxylic acid in the target compound.
    • Polarity : Two hydroxy groups significantly increase hydrophilicity, favoring solubility in polar solvents .

5-(Hydroxymethyl)picolinic Acid (Similarity Score: 0.69)

  • Structural Differences : A hydroxymethyl group at position 5, absent at position 6.
  • Implications :
    • Functionalization : The hydroxymethyl group offers a site for conjugation (e.g., glycosylation), unlike the inert isopropoxy group.
    • Solubility : Higher hydrophilicity compared to the target compound’s isopropoxy and methyl substituents .

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